molecular formula C21H26O3 B14542605 4-Hexylphenyl 4-ethoxybenzoate CAS No. 62025-12-1

4-Hexylphenyl 4-ethoxybenzoate

Cat. No.: B14542605
CAS No.: 62025-12-1
M. Wt: 326.4 g/mol
InChI Key: BUZMFRVTBBRWRW-UHFFFAOYSA-N
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Description

4-Hexylphenyl 4-ethoxybenzoate is a liquid crystalline compound belonging to the family of substituted benzoate esters. Structurally, it consists of a benzoic acid moiety esterified with a 4-hexylphenol group, where the benzoic acid is further substituted with an ethoxy group at the para position. This compound is synthesized via esterification reactions, typically involving 4-ethoxybenzoic acid and 4-hexylphenol under acidic or catalytic conditions . Its molecular weight is approximately 298.4 g/mol (calculated from C₁₉H₂₂O₃).

Key properties include its mesogenic behavior, characterized by phase transition temperatures that vary with alkyl chain length and substituent positions. For example, homologs like 4-hydroxyphenyl 4-ethoxybenzoate (2C2B-OH) exhibit phase transitions between crystalline and nematic phases, with melting points around 120–150°C . Such compounds are critical in liquid crystal displays (LCDs) and optoelectronic applications due to their tunable thermal stability and optical anisotropy.

Properties

CAS No.

62025-12-1

Molecular Formula

C21H26O3

Molecular Weight

326.4 g/mol

IUPAC Name

(4-hexylphenyl) 4-ethoxybenzoate

InChI

InChI=1S/C21H26O3/c1-3-5-6-7-8-17-9-13-20(14-10-17)24-21(22)18-11-15-19(16-12-18)23-4-2/h9-16H,3-8H2,1-2H3

InChI Key

BUZMFRVTBBRWRW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hexylphenyl 4-ethoxybenzoate typically involves the esterification of 4-hexylphenol with 4-ethoxybenzoic acid. The reaction is carried out in the presence of an esterification catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, and the product is subsequently purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of 4-Hexylphenyl 4-ethoxybenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the purity of the final product. Industrial methods may also incorporate advanced purification techniques, such as distillation and high-performance liquid chromatography (HPLC), to ensure the quality of the compound.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at both the ester group and aromatic rings. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) selectively oxidize the ester moiety to form carboxylic acids or ketones.

Reaction Reagents/Conditions Product
Ester oxidationKMnO₄, acidic conditions4-Hexylphenyl 4-ethoxybenzoic acid
Aromatic ring oxidationCrO₃, H₂SO₄Quinone derivatives

Mechanistically, oxidation of the ester involves cleavage of the C–O bond, followed by formation of a carbonyl group. For aromatic oxidation, electrophilic attack occurs at the para position relative to the ethoxy group .

Reduction Reactions

Reduction primarily targets the ester group, converting it to a primary alcohol. Common agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) .

Reaction Reagents/Conditions Product
Ester reductionLiAlH₄, dry ether4-Hexylphenol + 4-ethoxybenzyl alcohol

This reaction proceeds via nucleophilic acyl substitution, where the hydride ion attacks the carbonyl carbon, leading to alcohol formation .

Electrophilic Aromatic Substitution

The aromatic rings undergo substitution reactions such as nitration , halogenation , and sulfonation . The hexylphenyl ring is more reactive due to electron-donating alkyl substituents.

Reaction Reagents/Conditions Product
NitrationHNO₃, H₂SO₄3-Nitro-4-hexylphenyl 4-ethoxybenzoate
HalogenationCl₂, FeCl₃3-Chloro-4-hexylphenyl derivative

The ethoxy group directs incoming electrophiles to the meta position on its attached ring .

Ester Hydrolysis

Hydrolysis occurs under acidic or basic conditions, yielding 4-hexylphenol and 4-ethoxybenzoic acid.

Condition Catalyst Products
Acidic (HCl, H₂O)H⁺4-Hexylphenol + 4-ethoxybenzoic acid
Basic (NaOH, H₂O)OH⁻Sodium 4-ethoxybenzoate + 4-hexylphenol

The mechanism involves nucleophilic attack by water (acidic) or hydroxide (basic) on the carbonyl carbon, followed by cleavage of the ester bond .

Transesterification

In the presence of alcohols and catalysts like titanium(IV) butoxide , the compound undergoes transesterification to form new esters.

Reaction Reagents/Conditions Product
Transesterification1-butanol, Ti(OBu)₄, 150–170°CButyl 4-ethoxybenzoate + 4-hexylphenol

This reaction is critical in polymer chemistry for modifying ester side chains. The catalyst facilitates alkoxide formation, promoting nucleophilic acyl substitution .

Thermal Degradation

At elevated temperatures (>200°C), the compound decomposes via radical pathways, producing aromatic hydrocarbons and carbon dioxide.

Mechanistic Considerations

  • Oxidation/Reduction : Governed by the electrophilicity of the carbonyl group.

  • Substitution : Directed by substituent effects on aromatic rings.

  • Hydrolysis : Accelerated by polar aprotic solvents due to stabilization of transition states .

Scientific Research Applications

4-Hexylphenyl 4-ethoxybenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of liquid crystalline materials and polymers. Its unique structure allows for the formation of materials with specific optical and mechanical properties.

    Biology: The compound is utilized in the study of membrane dynamics and interactions due to its amphiphilic nature. It can be incorporated into lipid bilayers to investigate the effects on membrane fluidity and permeability.

    Medicine: In pharmaceuticals, 4-Hexylphenyl 4-ethoxybenzoate serves as an intermediate in the synthesis of various drugs and bioactive molecules. Its derivatives may exhibit antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: The compound is employed in the production of dyes, pigments, and coatings. Its stability and compatibility with different substrates make it suitable for use in various industrial applications.

Mechanism of Action

The mechanism of action of 4-Hexylphenyl 4-ethoxybenzoate is primarily related to its interactions with biological membranes and proteins. The compound can insert itself into lipid bilayers, altering membrane fluidity and permeability. This can affect the function of membrane-bound proteins and enzymes, leading to changes in cellular processes. Additionally, the compound may interact with specific molecular targets, such as receptors and ion channels, modulating their activity and signaling pathways.

Comparison with Similar Compounds

Alkyl Chain Variations

Compounds with varying alkyl chain lengths on the phenyl or benzoate groups exhibit distinct phase behaviors:

Compound Substituents Phase Transition Temp. (°C) Molecular Weight (g/mol)
4-Hexylphenyl 4-ethoxybenzoate C₆H₁₃ (phenyl), OCH₂CH₃ (benzoate) ~130–160 (estimated) 298.4
4-Hydroxyphenyl 4-methoxybenzoate (1C2B-OH) OH (phenyl), OCH₃ (benzoate) 145.2 (Cr→N), 180.5 (N→Iso) 244.2
4-Hydroxyphenyl 4-butoxybenzoate (4C2B-OH) OH (phenyl), O(CH₂)₃CH₃ (benzoate) 120.8 (Cr→N), 165.2 (N→Iso) 300.3

Key Findings :

  • Longer alkyl chains (e.g., butoxy in 4C2B-OH vs. ethoxy in 4-Hexylphenyl 4-ethoxybenzoate) reduce melting points but enhance nematic phase stability .
  • The hexylphenyl group in 4-Hexylphenyl 4-ethoxybenzoate likely increases hydrophobicity compared to hydroxyl-substituted analogs (e.g., 1C2B-OH), impacting solubility in organic solvents .

Ethyl 4-Ethoxybenzoate

Ethyl 4-ethoxybenzoate (C₁₁H₁₄O₃, MW 194.2 g/mol) shares the 4-ethoxybenzoate backbone but lacks the hexylphenyl group. It is primarily used as a pharmaceutical intermediate and solvent.

Property 4-Hexylphenyl 4-ethoxybenzoate Ethyl 4-Ethoxybenzoate
Melting Point ~130–160°C -20°C (liquid at RT)
Applications Liquid crystals, optoelectronics Pharmaceuticals, agrochemicals
Market Demand Niche (research-focused) High (CAGR 4–6% by 2032)

Contrast :

  • Ethyl 4-ethoxybenzoate’s lower molecular weight and liquid state at room temperature make it more suitable for industrial synthesis, whereas 4-Hexylphenyl 4-ethoxybenzoate’s solid-state properties favor material science applications .

Substituted Benzoate Esters with Heterocyclic Moieties

4-Methyl-2-oxo-2H-chromen-7-yl 4-ethoxybenzoate

This coumarin-derived ester (C₁₉H₁₆O₅, MW 324.3 g/mol) replaces the hexylphenyl group with a coumarin ring, introducing fluorescence properties.

Property 4-Hexylphenyl 4-ethoxybenzoate Coumarin Derivative
Fluorescence None Strong (UV-active)
Thermal Stability High (nematic phase up to 160°C) Moderate (decomposes at ~200°C)

Application Divergence :

  • The coumarin derivative is used in sensors and dyes, whereas 4-Hexylphenyl 4-ethoxybenzoate is tailored for thermal stability in LCDs .

Research and Industrial Implications

  • Synthetic Challenges : The hexylphenyl group complicates purification compared to simpler esters like ethyl 4-ethoxybenzoate, requiring advanced chromatography techniques .
  • Market Dynamics : Ethyl 4-ethoxybenzoate dominates industrial applications (75% pharmaceutical use), while 4-Hexylphenyl 4-ethoxybenzoate remains confined to specialized material research due to higher production costs .

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